N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine
Description
N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine is a sulfur-containing tertiary amine with a pyridylthioethyl backbone. Its molecular formula is C₈H₁₁N₂S, and its structure features a methyl group attached to the nitrogen atom, a thioether linkage (–S–) connecting the pyridine ring to the ethylamine chain, and a pyridine moiety (). Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds ().
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-ylsulfanylethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3 |
InChI Key |
WCBFBZAHQUFOGM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine typically involves the reaction of 2-chloropyridine with N-methyl-2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications.
Comparison with Similar Compounds
(a) N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine (CAS 1211454-52-2)
(b) [2-(Pyridin-2-ylthio)ethyl]amine (CAS 42416-20-6)
(c) Betahistine (N-methyl-2-pyridineethanamine, CAS 5638-76-6)
(d) N-Methyl-N,N-bis(2-pyridylethyl)amine (CAS 5452-87-9)
- Molecular Formula : C₁₄H₁₈N₃
- Key Differences : Contains two pyridylethyl groups instead of a thioether-linked pyridine.
- Applications : Explored in coordination chemistry for metal-ligand complexes ().
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | logP | Key Features |
|---|---|---|---|---|
| N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine | 181.26 | ~270 (estimated) | ~0.3 | Thioether, tertiary amine |
| N-ethyl analogue (CAS 1211454-52-2) | 182.29 | Not reported | ~0.56 | Higher lipophilicity |
| Betahistine | 136.20 | 270–275 | 0.98 | Methylene linkage, clinical use |
| [2-(Pyridin-2-ylthio)ethyl]amine | 154.23 | Not reported | -0.2 | Primary amine, reactive |
Research Findings and Trends
Biological Activity
N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a thioether linkage connecting a pyridine ring to an ethylamine group. This configuration allows for specific interactions with biological targets, enhancing its potential as a ligand in coordination chemistry and biological assays. The molecular formula is with a molecular weight of approximately 198.3 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thioether linkage provides flexibility, which may facilitate binding to active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
- Metal Ion Coordination : The pyridine ring can coordinate with metal ions, which may enhance its biological efficacy.
Research Findings
Several studies have investigated the biological effects and applications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, similar pyridine derivatives have shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for Gram-positive bacteria .
- Enzyme Interaction Studies : Research indicates that compounds with similar structures can modulate enzyme activities, which may lead to therapeutic applications in treating infections or metabolic disorders .
- Case Study on Antichlamydial Activity : A related study explored the synthesis of compounds based on similar scaffolds, revealing moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae . This suggests that this compound or its derivatives could be further explored for their antichlamydial potential.
Comparative Analysis
To better understand this compound's biological activity, a comparison with structurally related compounds is useful:
Q & A
Q. What synthetic methodologies are recommended for preparing N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine?
The synthesis typically involves a multi-step approach:
Thioether Formation : React 2-mercaptopyridine with 2-chloroethylmethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the pyridin-2-ylthioethyl intermediate.
Methylation : Introduce the methyl group via reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) .
Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. Which spectroscopic techniques are most effective for structural characterization?
Q. What are the primary research applications of this compound?
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zr⁴+) due to its S and N donor atoms .
- Pharmaceutical Probes : Modulates neurotransmitter receptors (e.g., serotonin receptors) via structural mimicry of endogenous amines .
Advanced Research Questions
Q. How does the pyridin-2-ylthio group influence tautomerism and electronic properties?
Q. How can computational modeling optimize ligand design for metal coordination?
- Molecular Dynamics (MD) Simulations : Predict binding modes with metal ions (e.g., Zr⁴+ in tris[2-(pyridin-2-ylthio)ethyl]amine complexes) .
- Docking Studies : Screen for receptor interactions (e.g., GPCRs) using Schrödinger Suite or AutoDock Vina .
Data Interpretation : Compare computed vs. experimental IR/NMR shifts to validate models .
Q. How to troubleshoot low yields in reductive amination steps?
- Common Issues :
- Optimization :
Q. What strategies resolve contradictions in biological activity data?
- Case Example : Discrepancies in receptor binding assays may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
